Product packaging for 2-Cyano-5-methylbenzoic acid(Cat. No.:CAS No. 1261758-80-8)

2-Cyano-5-methylbenzoic acid

Cat. No.: B11920319
CAS No.: 1261758-80-8
M. Wt: 161.16 g/mol
InChI Key: OCAHEQHAKMABCT-UHFFFAOYSA-N
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Description

Significance of Cyano-Substituted Benzoic Acid Derivatives in Organic Chemistry

Cyano-substituted benzoic acid derivatives are a class of organic compounds that have garnered significant attention in the field of organic chemistry. The presence of both a cyano (-C≡N) group and a carboxylic acid (-COOH) group on an aromatic ring imparts a unique reactivity profile to these molecules. The cyano group, being a strong electron-withdrawing group, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.org For instance, the electron-withdrawing nature of the cyano group in p-cyanobenzoic acid makes it a stronger acid than benzoic acid. libretexts.org

These derivatives serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, further expanding their synthetic utility. acs.org

Aromatic Carboxylic Acids as Versatile Synthetic Scaffolds

Aromatic carboxylic acids are fundamental building blocks in organic synthesis due to their commercial availability, structural diversity, and stability. researchgate.net They are widely used in the construction of more complex molecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The carboxylic acid group can participate in various chemical transformations, including esterification, amidation, and decarboxylative coupling reactions, making them highly adaptable for different synthetic strategies. acs.org

The development of new catalytic methods, such as metallaphotoredox catalysis, has further expanded the applications of aromatic carboxylic acids, allowing for their use in a broader range of chemical transformations under mild conditions. acs.orgnih.gov These advancements have made it possible to functionalize complex molecules at a late stage in a synthesis, which is a significant advantage in drug discovery and development. nih.gov

Historical Context of Research on Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a long and rich history, dating back to the 16th century with the discovery of benzoic acid itself through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark achievement in the development of organic chemistry. newworldencyclopedia.org

Early industrial production methods for benzoic acid involved the hydrolysis of benzotrichloride, but this process often resulted in chlorinated impurities. wikipedia.org The development of the partial oxidation of toluene (B28343) catalyzed by metal naphthenates provided a more direct and cleaner route to benzoic acid and its derivatives. wikipedia.org Over the years, research has focused on developing more efficient and selective methods for the synthesis and functionalization of benzoic acid derivatives, driven by their importance in various applications, including as food preservatives and as precursors to dyes and pharmaceuticals. newworldencyclopedia.orgnih.gov

Current Research Trends Involving Benzonitrile-Carboxylic Acid Hybrids

Current research on hybrid molecules containing both benzonitrile (B105546) and carboxylic acid functionalities is focused on several key areas. One significant trend is the development of new synthetic methodologies that allow for the efficient and selective synthesis of these compounds. This includes the use of novel catalytic systems and the exploration of greener reaction conditions.

Another major area of research is the application of these hybrids as building blocks for the synthesis of functional materials and biologically active compounds. For example, they are used as precursors for the synthesis of pharmaceuticals and agrochemicals. ontosight.aismolecule.com The unique electronic properties conferred by the cyano and carboxylic acid groups also make these compounds interesting candidates for applications in materials science, such as in the development of new polymers and electronic materials. mdpi.com

Furthermore, there is ongoing research into the biological activities of benzonitrile-carboxylic acid derivatives themselves. Studies have explored their potential as enzyme inhibitors and as ligands for various biological targets. nih.gov The ability to systematically modify the structure of these compounds by varying the substitution pattern on the aromatic ring allows for the fine-tuning of their properties and activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B11920319 2-Cyano-5-methylbenzoic acid CAS No. 1261758-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAHEQHAKMABCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735315
Record name 2-Cyano-5-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261758-80-8
Record name 2-Cyano-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies for 2 Cyano 5 Methylbenzoic Acid

Retrosynthetic Analysis of the 2-Cyano-5-methylbenzoic Acid Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be formed through reliable and well-established chemical reactions.

The primary disconnection in the retrosynthesis of this compound is the carbon-carbon bond between the aromatic ring and the cyano group. Aromatic nitriles are pivotal intermediates in organic synthesis, serving as precursors to various functional groups, including carboxylic acids, amides, and amines. taylorandfrancis.comrsc.org

Several robust methods exist for the formation of this C(aryl)-CN bond:

From Aryl Halides: The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide (CuCN) at elevated temperatures, is a classic method for this transformation. taylorandfrancis.combohrium.com More contemporary approaches utilize palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions and with greater functional group tolerance using various cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN). organic-chemistry.orggoogle.com

From Aryl Diazonium Salts: The Sandmeyer reaction is a cornerstone of aromatic nitrile synthesis, converting an aryl diazonium salt (formed from a primary aromatic amine) into the corresponding nitrile using CuCN. numberanalytics.comnumberanalytics.commasterorganicchemistry.com This method is particularly effective for introducing a cyano group onto an aromatic ring. byjus.com

Direct C-H Cyanation: Recent advancements have led to methods for the direct cyanation of aromatic C-H bonds, often using photoredox catalysis, which can offer a more atom-economical route by avoiding the pre-functionalization required for halides or amines. nih.gov

These strategies suggest that a viable precursor to this compound is a molecule such as 2-halo-5-methylbenzoic acid or 2-amino-5-methylbenzoic acid.

Functional group interconversion (FGI) offers alternative retrosynthetic pathways by transforming existing functional groups into the desired nitrile or carboxylic acid moieties. slideshare.netsolubilityofthings.com

Key FGI transformations relevant to this scaffold include:

Nitrile from Amide: A primary amide can be dehydrated to form a nitrile. This suggests that 2-carbamoyl-5-methylbenzoic acid could be a precursor, with the amide group being converted to a nitrile using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). quizlet.comvanderbilt.edu

Carboxylic Acid from Nitrile: The hydrolysis of a nitrile group provides a direct route to a carboxylic acid. savemyexams.com This opens up the possibility of a dinitrile precursor, such as 5-methylisophthalonitrile, which could be selectively hydrolyzed.

Carboxylic Acid from Methyl Group: The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental transformation, typically achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org This suggests a potential starting material like 2-cyano-5-methyltoluene, where the methyl group is oxidized in a final step.

These FGI possibilities expand the range of potential starting materials and synthetic routes.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis plans can be devised. These pathways typically involve the initial preparation of a substituted aromatic precursor, followed by the introduction of the cyano group.

Electrophilic aromatic substitution is a fundamental strategy for creating the substituted benzene (B151609) ring required for the target molecule. wikipedia.org The synthesis of halogenated precursors is a common approach, as the halogen can later be displaced by a cyano group.

The synthesis of a bromo-substituted methylbenzoic acid serves as a key example of this strategy. The bromination of 2-methylbenzoic acid is a feasible, albeit challenging, route to a potential precursor. In an electrophilic aromatic substitution reaction, the directing effects of the substituents on the ring are paramount. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

When 2-methylbenzoic acid is treated with bromine in the presence of concentrated sulfuric acid, substitution occurs at the positions activated by the methyl group and not strongly deactivated by the carboxyl group. Research has shown that this reaction leads to a mixture of isomeric products. chemicalbook.com

Table 1: Bromination of 2-Methylbenzoic Acid

ReactantReagentsConditionsProductsProduct RatioReference
2-Methylbenzoic acidBromine (Br₂), Sulfuric Acid (conc. H₂SO₄)25 °C, 20 hours5-Bromo-2-methylbenzoic acid and 3-Bromo-2-methylbenzoic acid62 : 38 chemicalbook.com

This interactive table summarizes the outcome of the electrophilic bromination of 2-methylbenzoic acid. The formation of multiple isomers necessitates a purification step to isolate the desired precursor.

This pathway highlights a practical challenge in organic synthesis, where regioselectivity must be controlled or managed through purification.

The introduction of the cyano group is the final key transformation in many synthetic routes to this compound. This is typically achieved by converting a precursor, such as an aryl halide or an aryl amine, into the target nitrile.

Sandmeyer Reaction

A highly effective and direct route starts from 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid). The Sandmeyer reaction proceeds in two main steps: byjus.com

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. masterorganicchemistry.com

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN). numberanalytics.com

This method is often preferred due to the ready availability of the aminobenzoic acid precursor and the typically good yields of the reaction.

Rosenmund-von Braun and Palladium-Catalyzed Cyanations

An alternative pathway involves the cyanation of a halogenated precursor, such as 2-bromo-5-methylbenzoic acid.

The Rosenmund-von Braun reaction involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide. taylorandfrancis.comgoogle.com

Modern palladium-catalyzed cyanation reactions offer a more versatile and often milder alternative. These methods can utilize various aryl halides (bromides, chlorides) and cyanide sources under the action of a palladium catalyst. organic-chemistry.org

Table 2: Comparison of Common Cyanation Methodologies

Reaction NameTypical PrecursorKey ReagentsAdvantagesDisadvantagesReferences
Sandmeyer Reaction Aryl AmineNaNO₂, H⁺, CuCNGood yields, readily available amine precursors.Requires diazotization step, handling of potentially unstable diazonium salts. numberanalytics.combyjus.com
Rosenmund-von Braun Aryl HalideCuCN (stoichiometric)Direct conversion of halides.Harsh conditions (high temperatures), stoichiometric copper waste. taylorandfrancis.combohrium.comgoogle.com
Pd-Catalyzed Cyanation Aryl Halide/TriflateKCN, NaCN, or Zn(CN)₂, Pd catalystMilder conditions, high functional group tolerance, catalytic metal.Catalyst cost, potential for ligand sensitivity. organic-chemistry.orggoogle.com

This interactive table compares prominent methods for introducing a cyano group onto an aromatic ring, outlining the precursors, reagents, and key characteristics of each.

The choice of synthetic route ultimately depends on factors such as the availability of starting materials, cost, scale, and the need to avoid or manage isomeric mixtures.

Cyanation Methodologies for Aromatic Systems

Nucleophilic Aromatic Substitution (SNAr) with Cyanide Sources

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing a cyano group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing precursors to this compound, this method would typically involve the reaction of an aryl halide, such as 2-bromo-5-methylbenzonitrile, with a cyanide source.

Copper(I) cyanide is a frequently used reagent for such transformations, often in a process known as the Rosenmund-von Braun reaction. organic-chemistry.org This reaction generally requires high-boiling polar solvents like DMF, nitrobenzene, or pyridine (B92270) and elevated temperatures. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org However, the use of stoichiometric amounts of copper cyanide and the harsh reaction conditions can complicate product purification and limit functional group tolerance. organic-chemistry.orgacs.org

Modern advancements have led to the development of catalytic versions of this reaction, which can proceed under milder conditions. For instance, the use of catalytic amounts of copper(I) iodide with an alkali metal cyanide allows for the cyanation of various aryl bromides. organic-chemistry.org

It's important to note that for SNAr to be effective, the aromatic ring must be sufficiently electron-deficient. The presence of a nitro group ortho or para to the leaving group significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex. organic-chemistry.orgopenstax.org In the absence of strong activating groups, SNAr reactions with cyanide are less common.

Transition-Metal Catalyzed Cyanation

Transition-metal catalysis, particularly with palladium, has become a prominent method for the formation of aryl nitriles due to its milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govresearchgate.net These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source.

Palladium/Copper Systems:

Palladium-catalyzed cyanation reactions often employ a Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. researchgate.net A significant challenge in these reactions is catalyst deactivation by excess cyanide ions. nih.govresearchgate.net To overcome this, various strategies have been developed, such as using co-catalysts or specific cyanide sources.

A practical method for the palladium-catalyzed cyanation of aryl halides utilizes Pd/C as a heterogeneous catalyst. This system can efficiently convert aryl bromides into the corresponding nitriles. organic-chemistry.orgacs.org The use of zinc cyanide (Zn(CN)₂) is also common and is considered a less toxic cyanide source. acs.org Substoichiometric amounts of copper or zinc species can significantly improve both the conversion rate and efficiency of Pd(0)-catalyzed cyanation reactions. acs.org

Recent advancements have introduced palladium precatalysts that are highly effective for the cyanation of (hetero)aryl chlorides and bromides at low catalyst loadings. nih.gov These systems can operate at temperatures as low as room temperature to 40°C, a significant improvement over previous methods that required higher temperatures. acs.org The use of aqueous media has also been explored, offering a more environmentally friendly approach. acs.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of arenes, including cyanation. nih.gov This approach avoids the need for pre-functionalized aryl halides and often proceeds under mild, room-temperature conditions. nih.gov

In a typical photoredox cyanation, a photocatalyst, such as an acridinium (B8443388) salt, is excited by visible light. nih.gov The excited photocatalyst can then oxidize an electron-rich arene, like a toluene (B28343) derivative, to form a radical cation. nih.govacs.org This radical cation can then react with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to yield the desired aryl nitrile. nih.gov This method has been successfully applied to a variety of aromatic and heteroaromatic compounds, demonstrating good functional group tolerance. nih.gov One of the key advantages of photoredox catalysis is the ability to functionalize C-H bonds directly, offering a more atom-economical synthetic route. nih.govacs.org

Hydrolysis of Nitrile to Carboxylic Acid Functionality

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding nitrile precursor, 2-cyano-5-methylbenzonitrile. This transformation can be achieved under either acidic or basic conditions.

Acidic Conditions:

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. researchgate.net The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. For instance, o-acylbenzonitriles have been converted to their corresponding benzamides under acidic conditions. researchgate.net

Basic Conditions:

Basic hydrolysis involves treating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, usually in an aqueous or alcoholic solution with heating. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form a hydroxy imine anion. This intermediate is then protonated by the solvent to give an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt, which is subsequently protonated in an acidic workup to afford the carboxylic acid. It is important to control the reaction conditions, as strong bases can sometimes lead to unwanted side reactions. google.com

Advanced Synthetic Techniques and Process Optimization

The synthesis of this compound can be further refined through the application of advanced synthetic techniques aimed at improving efficiency, selectivity, and sustainability.

Regioselectivity Control in Aromatic Functionalization

Achieving the desired substitution pattern on the aromatic ring is a critical aspect of synthesizing this compound. The directing effects of the substituents on the toluene precursor play a crucial role in determining the position of incoming functional groups.

The methyl group of toluene is an ortho, para-director for electrophilic aromatic substitution. pearson.com Therefore, direct functionalization of toluene or its derivatives requires strategies to control the regioselectivity. For instance, in bromination reactions of toluene derivatives, the type and position of existing functional groups influence the chemoselectivity and regioselectivity of the reaction. ajgreenchem.comajgreenchem.com

In the context of C-H functionalization, directing groups can be employed to achieve high regioselectivity. For example, heteroatom-directed lateral lithiation of functionalized toluenes allows for selective deprotonation at the benzylic position, minimizing competitive ortho-metalation. rsc.orgrsc.org Similarly, in transition-metal-catalyzed C-H activation, chelating groups can direct the catalyst to a specific C-H bond, enabling regioselective functionalization. acs.org For photoredox-catalyzed cyanations, the regioselectivity is often governed by the electronic properties of the substrate, with the reaction typically occurring at the most electron-rich position. nih.gov

One-Pot Synthetic Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. sioc-journal.cn

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering benefits such as enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high-temperature and high-pressure conditions that are difficult to achieve in batch reactors. acs.orgnih.gov

A notable application of flow chemistry relevant to the synthesis of precursors for this compound is the direct preparation of nitriles from carboxylic acids. acs.orgnih.gov In this method, a carboxylic acid is reacted with acetonitrile (B52724), which serves as both the solvent and the nitrile source, at high temperatures (e.g., 350 °C) and pressures. acs.orgnih.gov This acid-nitrile exchange reaction proceeds without the need for a catalyst. acs.orgnih.gov This technology could potentially be adapted for the synthesis of 2-cyano-5-methylbenzonitrile from 5-methylbenzoic acid.

Furthermore, photoredox catalysis in continuous flow has shown remarkable efficiency gains. For instance, the photoredox cyanation of (+)-catharanthine was achieved in just 2 minutes in a flow reactor, compared to 3 hours in a batch process, with a slightly higher yield. scielo.br The application of continuous flow technology to the transition-metal catalyzed or photoredox-catalyzed synthesis of 2-cyano-5-methylbenzonitrile could lead to significant process optimization.

Yield Optimization Strategies in Multi-Step Synthesis

A key strategy involves the protection of reactive functional groups to prevent unwanted side reactions. For instance, the carboxylic acid group can be converted to an ester before performing reactions on other parts of the molecule. This esterification protects the acidic proton and prevents the carboxylate from interfering with subsequent steps. After the desired transformations are complete, the ester is hydrolyzed back to the carboxylic acid. This protection-deprotection sequence, though adding steps, can significantly improve the yield of the desired product by avoiding the formation of byproducts. nist.govnist.gov

Another critical aspect of yield optimization is the meticulous control of reaction conditions. Factors such as temperature, reaction time, and the order of reagent addition can have a substantial impact on the product yield and purity. For example, in nitration reactions, which can be part of a longer synthetic route, maintaining a low temperature (e.g., -10°C) and optimizing the stirring time can significantly increase the yield of the desired isomer. trine.edu Similarly, in cyanation reactions to introduce the nitrile group, often from a corresponding bromine compound using reagents like copper(I) cyanide, careful control of stoichiometry and temperature is essential for high conversion rates. google.com

For industrial-scale production, modern techniques like continuous flow reactors are employed to enhance yield and consistency. These systems offer superior control over heat dissipation and mixing compared to traditional batch processing. This precise control allows for automated dosing of reagents and helps maintain optimal reaction conditions, leading to higher yields (85–90%) and reducing reaction times significantly.

| Reagent Stoichiometry | Cyanation Reagents | Proper molar ratios (e.g., 0.8-1.4 mol of Cu(I) cyanide) maximize conversion. | google.com |

Purification and Isolation Methodologies in Laboratory and Industrial Scales

The purification and isolation of this compound are crucial steps to ensure the final product meets the required purity standards, which can be greater than 98% by HPLC. researchgate.net The choice of method depends on the scale of production and the nature of the impurities.

Recrystallization Techniques (e.g., from Ethyl Acetate (B1210297), Toluene)

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Ethyl acetate is a commonly used solvent for the purification of benzoic acid derivatives. google.comderpharmachemica.comenvironmentclearance.nic.in Its moderate polarity allows it to dissolve the target compound when hot but have limited solubility at lower temperatures, facilitating good recovery of pure crystals. Toluene is another solvent mentioned in the context of synthesizing related compounds and can be used for recrystallization. dss.go.th The choice of solvent or solvent mixture (e.g., ethanol (B145695)/water) is critical and is selected to maximize the solubility difference of the product and impurities at different temperatures.

On an industrial scale, crystallization is a highly controlled process. It often follows an initial acid-base extraction where the crude product is dissolved in an aqueous base (like sodium bicarbonate), washed to remove neutral impurities, and then re-acidified to precipitate the carboxylic acid before the final crystallization step. chemicalbook.com This ensures a high-purity product suitable for further applications.

Table 2: Comparison of Laboratory vs. Industrial Scale Recrystallization

Parameter Laboratory Scale Industrial Scale Reference
Typical Solvents Ethyl Acetate, Toluene, Ethanol/Water Ethyl Acetate, Ethanol, Methanol (B129727) google.comdss.go.th
Pre-treatment Often direct crystallization of crude solid Typically involves acid-base extraction chemicalbook.com
Process Control Manual cooling (benchtop) Automated, controlled cooling rates
Achieved Purity >95% >98%

| Solvent Usage | Higher volume per kg of product | Lower volume due to integrated recycling loops | |

Chromatographic Separation Methods

Chromatographic methods are powerful for separating complex mixtures and achieving very high purity. They are used both for analysis and for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of this compound. researchgate.net For preparative HPLC, reverse-phase (RP) columns, such as a C18 column, are often employed. sielc.comchromatographyonline.com The separation of benzoic acids can be achieved using a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid to ensure the carboxylic acid remains protonated. sielc.comchromatographyonline.com The resolution of closely eluting peaks can be optimized by adjusting the mobile phase composition, changing the stationary phase (e.g., to an amide-functionalized column for different selectivity), or using columns with smaller particle sizes for higher efficiency. chromatographyonline.com

Flash Column Chromatography (FCC) is a common preparative technique in the laboratory. It is faster than traditional column chromatography due to the use of pressure. For benzoic acid derivatives, a silica (B1680970) gel stationary phase is typically used with a solvent system tailored to the polarity of the compound and its impurities. Eluent systems such as a mixture of diethyl ether and pentane (B18724) or dichloromethane (B109758) and methanol have been reported for the purification of related structures. chemicalbook.comnih.gov

Table 3: Chromatographic Methods for this compound Purification

Method Stationary Phase Typical Mobile Phase Application Reference
HPLC Reverse-Phase (C18, Amide) Acetonitrile / Water / Formic Acid Purity analysis, preparative separation sielc.comchromatographyonline.com
Flash Chromatography Silica Gel Diethyl Ether / Pentane or Dichloromethane / Methanol Laboratory-scale preparative purification chemicalbook.comnih.gov

| TLC | Silica Gel | Ethyl Acetate | Reaction monitoring, preparative separation | derpharmachemica.com |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 5 Methylbenzoic Acid

Reactivity Patterns of the Cyano Group

The cyano group is a versatile functional group that can undergo several transformations, most notably reduction to an amine and hydrolysis to a carboxylic acid.

The cyano group of 2-Cyano-5-methylbenzoic acid can be reduced to a primary amine (aminomethyl group), yielding 2-(aminomethyl)-5-methylbenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and materials science building blocks. The most common method for this reduction is catalytic hydrogenation.

While specific studies detailing the reduction of this compound are not prevalent in the reviewed literature, the reduction of its isomer, 5-Cyano-2-methylbenzoic acid, proceeds via catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) to produce 5-aminomethyl-2-methylbenzoic acid. This method is generally applicable to aromatic nitriles. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though care must be taken to avoid the simultaneous reduction of the carboxylic acid group. Alternative methods, such as using Raney Nickel under a hydrogen atmosphere, are also effective for the reduction of benzylic nitriles. nih.gov

Table 1: General Conditions for Reduction of Aromatic Nitriles

Reagent/Catalyst Solvent Conditions Product
H₂ / Pd-C Ethanol (B145695) or Methanol (B129727) Room temperature to moderate heat, H₂ pressure Primary Amine
Raney Nickel / H₂ Methanol / Ammonia (B1221849) Elevated temperature and pressure Primary Amine

This table presents generalized conditions for the reduction of aromatic nitriles, which are expected to be applicable to this compound.

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid group. This reaction, when applied to this compound, would result in the formation of 5-methylphthalic acid, a dicarboxylic acid.

The hydrolysis typically proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. masterorganicchemistry.comrsc.org

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will produce the corresponding dicarboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), will initially form the sodium salt of the carboxylic acid and evolve ammonia gas. Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free dicarboxylic acid.

In some cases involving ortho-cyanobenzoic acids, intramolecular cyclization can occur. For instance, the reaction of 2-chloro-5-trifluoromethylbenzoic acid with cuprous cyanide led to the formation of 4-trifluoromethylphthalimide instead of the expected nitrile. cdnsciencepub.com This imide could then be readily hydrolyzed to the dicarboxylic acid. cdnsciencepub.com A similar pathway could be possible for this compound, where the cyano and carboxylic acid groups cyclize, particularly under dehydrating conditions, to form 5-methylphthalimide, which would then hydrolyze to 5-methylphthalic acid.

Reactivity Patterns of the Carboxylic Acid Group

The carboxylic acid moiety is primarily reactive towards nucleophiles, leading to the formation of esters and amides, which are fundamental reactions in organic synthesis.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. For example, the formation of ethyl 2-cyano-5-methylbenzoate is achieved by reacting the parent acid with ethanol using a catalyst like sulfuric acid. smolecule.comsmolecule.com To drive the reaction to completion, an excess of the alcohol is often used as the solvent, and the water produced is removed.

Recent methods have also utilized N-bromosuccinimide (NBS) as an efficient catalyst for the direct esterification of various substituted benzoic acids under mild conditions. semanticscholar.org

Table 2: Representative Esterification Conditions

Reagent Catalyst Conditions Product Example Yield Reference
Methanol N-Bromosuccinimide (NBS) 70 °C, 20 h Methyl 4-methylbenzoate 84% semanticscholar.org
Ethanol Sulfuric Acid (H₂SO₄) Reflux Ethyl 2-cyano-5-methylbenzoate N/A smolecule.com

This table includes specific data for a related compound and general conditions applicable to this compound.

The carboxylic acid group can be activated to react with amines to form amides. This typically requires converting the hydroxyl group of the carboxylic acid into a better leaving group. Standard methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂) to form an activated intermediate or an acyl chloride, respectively, which then readily reacts with an amine.

More contemporary and direct methods are also available. Niobia (Nb₂O₅) has been shown to be an effective and reusable Lewis acid catalyst for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net Additionally, visible-light photoredox catalysis provides a modern pathway for amidation from carboxylic acids and tertiary amines via C-N bond cleavage. nju.edu.cn Another approach involves the reaction of the carboxylic acid with an ammonium salt in the presence of p-toluenesulfonyl chloride (TsCl) and potassium carbonate under microwave irradiation, which can produce primary amides efficiently. asianpubs.org

Reactivity of the Aromatic Ring and Methyl Group

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the three substituents. The methyl group (-CH₃) is an ortho-, para-directing activator, while the cyano (-CN) and carboxyl (-COOH) groups are meta-directing deactivators. smolecule.com

In this compound, the positions on the ring are influenced as follows:

-CH₃ group (at C5) : Activates positions C4 and C6 (ortho) and C2 (para, already substituted).

-COOH group (at C1) : Deactivates and directs incoming electrophiles to positions C3 and C5 (meta, C5 is already substituted).

-CN group (at C2) : Deactivates and directs incoming electrophiles to positions C4 and C6 (meta).

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by the methyl group and meta to the deactivating cyano group. Position C6 is more sterically hindered due to the adjacent carboxylic acid group. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 4-substituted product. masterorganicchemistry.com

The methyl group itself can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This reaction would convert this compound into benzene-1,2,4-tricarboxylic acid (trimellitic acid). acs.org The synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene (B43891) using KMnO₄ demonstrates the selective oxidation of one methyl group on a substituted benzene ring. chemicalbook.com

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing carboxylic acid and cyano groups. However, the methyl group at the 5-position is an ortho-, para-director and an activating group. The combined electronic effects of these substituents direct incoming electrophiles to specific positions. For instance, in related substituted benzoic acids, the interplay between activating and deactivating groups governs the regioselectivity of reactions like bromination. smolecule.com The electron-withdrawing nature of the carboxyl group significantly influences the efficiency and pattern of such substitutions. smolecule.com

Nucleophilic Aromatic Substitution (NAS) Studies and Regioselectivity

While the electron-rich aromatic ring is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA r) reactions. pressbooks.pub In compounds with both a cyano group and a halogen, the cyano group's strong electron-withdrawing effect can activate the ring for nucleophilic attack, particularly at the para position. Although this compound itself doesn't have a leaving group for a typical SNAr reaction, its derivatives, such as halogenated analogs, would be expected to undergo such reactions. For example, in 3-bromo-5-cyano-2-methylbenzoic acid, the cyano and bromo groups activate the ring, making it susceptible to nucleophilic attack.

Oxidation of the Methyl Group

The methyl group on the aromatic ring can be oxidized to a carboxylic acid group under appropriate conditions. This transformation is a common reaction for methyl-substituted aromatic compounds and can be achieved using strong oxidizing agents. For example, potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of a methyl group to a carboxylic acid. This reaction would convert this compound into a dicarboxylic acid derivative. The selective oxidation of methyl aromatic hydrocarbons is a key technology for producing valuable oxygenates like carboxylic acids. rsc.org

Mechanistic Studies of Key Transformations

Influence of Electronic Effects on Reaction Pathways

The electronic effects of the substituents on the this compound ring are crucial in determining its reactivity. The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org Conversely, the electron-donating methyl (-CH3) group increases the electron density, particularly at the ortho and para positions relative to itself. smolecule.com

This push-pull electronic environment influences reaction pathways. For instance, in electrophilic aromatic substitution, the directing effects of the substituents compete. The strong deactivating effect of the cyano and carboxyl groups generally overrides the activating effect of the methyl group. In nucleophilic aromatic substitution reactions of related halogenated compounds, the electron-withdrawing groups are essential for activating the ring. The acidity of the carboxylic acid is also enhanced by the electron-withdrawing cyano group.

Catalytic Cycle Analysis in Metal-Mediated Reactions

Metal-mediated reactions are pivotal in the synthesis and transformation of derivatives of this compound. For instance, the synthesis of cyanated benzoic acids can involve copper(I) cyanide displacement of a diazonium salt, which proceeds through a radical mechanism.

In cross-coupling reactions, which are fundamental in organic synthesis, a typical catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org For example, a palladium catalyst can be used in coupling reactions. The cycle would begin with the oxidative addition of an aryl halide (a derivative of this compound) to a low-valent palladium complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.org The nature of the ligands on the metal and the reaction conditions significantly influence the efficiency of the catalytic cycle. acs.org

Transition State Analysis

Understanding the transition state of a reaction is key to elucidating its mechanism. For reactions involving this compound and its derivatives, computational methods like Density Functional Theory (DFT) can be employed to model transition state structures. acs.org For example, in studying the solvolysis of substituted benzyl (B1604629) chlorides, changes in product selectivity were consistent with a Hammond-effect on the position of the transition state for solvent addition to carbocation intermediates. nih.gov

Kinetic isotope effect (KIE) studies are another powerful experimental tool to probe transition state structures. By isotopically labeling different atoms in the reacting molecule, one can determine which bonds are being formed or broken in the rate-determining step of the reaction. acs.org For instance, in the hydrolysis of NAD+, KIEs were used to determine a concerted, highly oxocarbenium ion-like transition state. acs.org Such analyses for reactions of this compound would provide deep insights into the mechanisms of its transformations.

Structural Elucidation and Advanced Characterization of 2 Cyano 5 Methylbenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR would provide critical information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For 2-Cyano-5-methylbenzoic acid, one would expect to observe distinct signals for the aromatic protons and the methyl group protons. The splitting patterns of the aromatic protons would be key to confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help identify the carboxylic acid carbon, the cyano carbon, the aromatic carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Carbon Type
~10-13 Singlet (broad) ~165-170 Carboxylic Acid (C=O)
~8.2 Singlet ~140-145 Aromatic (quaternary)
~7.8 Doublet ~135-140 Aromatic (CH)
~7.5 Doublet ~130-135 Aromatic (CH)
~2.5 Singlet ~125-130 Aromatic (quaternary)
~115-120 Cyano (C≡N)

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₇NO₂), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be sought to confirm its elemental composition.

Table 2: Expected Molecular Ion Peaks for this compound

Ion Type Calculated m/z
[M]⁺ 161.0477
[M+H]⁺ 162.0555

Crystallographic Analysis and Solid-State Characterization

Crystallographic analysis provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies (Single Crystal and Powder Diffraction)

Single Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule. If suitable crystals of this compound could be grown, this technique would yield the exact coordinates of each atom, confirming the molecular geometry and revealing how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint for a specific crystalline solid. While it does not provide the detailed atomic coordinates of a single crystal study, it is crucial for identifying crystalline phases, assessing sample purity, and tracking solid-state transformations. No published PXRD patterns for this compound were found.

Computational Chemistry and Theoretical Studies of 2 Cyano 5 Methylbenzoic Acid

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity in a molecule is a cornerstone of computational chemistry. For 2-cyano-5-methylbenzoic acid, these predictions are based on the calculated electronic structure, which dictates how the molecule will interact with other chemical species.

Computational Prediction of Reactive Sites

The reactivity of this compound is not uniform across its structure. Certain atoms and functional groups are more susceptible to electrophilic or nucleophilic attack. Computational methods can precisely identify these reactive sites by calculating various electronic properties.

One of the most common approaches is the use of Density Functional Theory (DFT) to calculate the molecule's electron distribution. From this, an electrostatic potential (ESP) map can be generated. The ESP map visualizes regions of positive and negative electrostatic potential on the molecule's surface. For this compound, regions of negative potential, typically found around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicate likely sites for electrophilic attack. Conversely, regions of positive potential would suggest sites susceptible to nucleophilic attack.

Another key aspect is the analysis of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. The LUMO, on the other hand, indicates the region where the molecule is most likely to accept electrons, highlighting sites for nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing cyano and carboxylic acid groups.

Furthermore, atomic charge calculations , using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the partial charge on each atom. Atoms with a significant negative charge are prone to electrophilic attack, while those with a positive charge are susceptible to nucleophilic attack.

A hypothetical representation of such computational data for this compound is presented in the table below.

Atomic SiteCalculated PropertyPredicted Reactivity
Oxygen (Carboxylic Acid)High Negative Electrostatic Potential, High Negative NBO ChargeProne to electrophilic attack (e.g., protonation)
Nitrogen (Cyano Group)Negative Electrostatic Potential, Negative NBO ChargeProne to electrophilic attack
Carbonyl Carbon (Carboxylic Acid)Positive Electrostatic Potential, High Positive NBO Charge, Significant LUMO coefficientProne to nucleophilic attack
Cyano CarbonPositive Electrostatic Potential, Positive NBO Charge, Significant LUMO coefficientProne to nucleophilic attack
Aromatic Ring CarbonsVariable HOMO/LUMO contributions and chargesSusceptible to electrophilic aromatic substitution, with regioselectivity determined by the directing effects of the substituents

Modeling of Reaction Mechanisms and Energy Barriers

Beyond identifying reactive sites, computational chemistry can model the entire course of a chemical reaction involving this compound. This involves mapping the potential energy surface (PES) of the reaction, which describes the energy of the system as a function of the positions of the atoms.

A key goal is to locate the transition state (TS) , which is the highest energy point along the reaction pathway connecting reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier . A lower activation energy indicates a faster reaction.

Computational methods, again often relying on DFT, are used to optimize the geometries of the reactants, products, and the transition state. Techniques such as the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are employed to confirm that the identified transition state correctly connects the desired reactants and products.

The following table provides a hypothetical example of the kind of data that would be generated from a computational study of a reaction involving this compound, such as its esterification with methanol (B129727).

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (this compound + Methanol)0.0Initial state
2Transition State 1+15.2Protonation of the carbonyl oxygen
3Intermediate 1-5.7Protonated carboxylic acid
4Transition State 2+20.5Nucleophilic attack by methanol
5Intermediate 2-10.3Tetrahedral intermediate
6Transition State 3+18.9Proton transfer
7Intermediate 3-8.1Protonated ether-like intermediate
8Transition State 4+12.4Elimination of water
9Products (Methyl 2-cyano-5-methylbenzoate + Water)-2.5Final state

Through these detailed computational models, a comprehensive understanding of the reaction mechanisms and the factors controlling selectivity can be achieved, providing valuable insights that can guide experimental work.

Derivatives and Analogues of 2 Cyano 5 Methylbenzoic Acid: Synthesis and Research Significance

Systematic Derivatization Strategies

The chemical reactivity of the carboxylic acid, cyano, and aromatic ring moieties of 2-Cyano-5-methylbenzoic acid allows for targeted modifications to fine-tune its physicochemical and biological properties. These derivatization strategies are fundamental in developing new molecules for various research applications.

The carboxylic acid group is a primary site for derivatization, commonly transformed into esters and amides to alter solubility, reactivity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester, such as methyl 5-cyano-2-methylbenzoate, is a common strategy. This is typically achieved by reacting the parent acid with an alcohol (e.g., methanol) under acidic conditions. The resulting esters are important intermediates in organic synthesis. For instance, methyl 5-cyano-2-methylbenzoate serves as a precursor in various chemical syntheses. guidechem.comnih.gov

Amidation: The formation of an amide bond involves reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive acyl chloride. researchgate.net For example, a related compound, 2-amino-5-cyano-3-methylbenzoic acid, can be reacted with methylamine (B109427) to form 2-amino-5-cyano-N,3-dimethylbenzamide, a process that can be catalyzed by a base such as sodium methoxide. google.comgoogle.comgoogle.com This highlights a general pathway that can be adapted for this compound to produce a variety of N-substituted amides.

Reaction TypeReagentsProduct ClassResearch Significance
EsterificationAlcohol (e.g., Methanol), Acid CatalystEsters (e.g., Methyl 5-cyano-2-methylbenzoate)Key intermediates in organic synthesis. guidechem.comnih.gov
AmidationAmine (e.g., Methylamine), Coupling Agent or Base CatalystAmides (e.g., N-methyl-2-cyano-5-methylbenzamide)Important in the synthesis of biologically active molecules. researchgate.netgoogle.com

The cyano (nitrile) group is a versatile functional group that can be converted into several other moieties, most notably a primary amine through reduction.

Reduction to Amine: The reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) is a synthetically valuable transformation. youtube.com This can be accomplished using various reducing agents. A powerful and common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which effectively reduces nitriles to primary amines after an aqueous workup. researchgate.netlibretexts.org Another widely used method is catalytic hydrogenation, which employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. youtube.comresearchgate.net These methods provide a direct route to aminomethyl derivatives, which are important building blocks in medicinal chemistry.

Reducing AgentGeneral ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup(2-(Aminomethyl)-4-methylphenyl)methanol
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Pd, Pt, or Raney Ni catalyst, often under pressure2-(Aminomethyl)-5-methylbenzoic acid
Sodium Borohydride (NaBH₄) with Cobalt(II) chloride (CoCl₂)Alcohol solvent2-(Aminomethyl)-5-methylbenzoic acid

Electrophilic substitution reactions on the benzene (B151609) ring allow for the introduction of various substituents, further diversifying the molecular structure.

Halogenation: Introducing halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can significantly alter the electronic properties of the molecule and provide handles for further functionalization, such as cross-coupling reactions. The bromination of related methylbenzoic acid derivatives can be achieved using reagents like a mixture of hydrogen bromide and hydrogen peroxide. google.comgoogle.com The specific position of substitution is directed by the existing groups on the ring.

Amination: The introduction of an amino group can be achieved indirectly. A common method involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group to an amine. For example, 3-methyl-4-nitrobenzoic acid is readily reduced to 4-amino-3-methylbenzoic acid using catalytic hydrogenation (H₂ over Pd/C). chemicalbook.com Direct C-H amidation of benzoic acids has also been developed using iridium catalysts, offering a more direct route to introduce amino functionalities. ibs.re.kr

Synthesis and Characterization of Key Analogues

The synthesis of isomers and substituted analogues of this compound is crucial for structure-activity relationship (SAR) studies.

Positional isomers, where the substituents are arranged differently on the benzene ring, often exhibit distinct properties.

3-Cyano-5-methylbenzoic acid: This isomer is a colorless crystalline solid with a melting point of approximately 184-187°C. It is soluble in many organic solvents and serves as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. One synthetic route involves the reaction of 3-cyano-5-methylphenyl alcohol with chloroacetic acid, followed by esterification and hydrolysis to yield the final product.

4-Cyano-3-methylbenzoic acid: This compound is another key positional isomer. Its synthesis and properties are explored in various chemical research contexts.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Properties
3-Cyano-5-methylbenzoic acid92622-44-1C₉H₇NO₂161.16Melting point: 184-187°C; Colorless crystalline solid.
4-Cyano-3-methylbenzoic acid73831-13-7C₉H₇NO₂161.16Boiling Point: ~349°C; Flash Point: ~165°C. chemsrc.com

Halogenated analogues are significant due to their utility as intermediates in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.

3-Bromo-5-cyano-2-methylbenzoic acid: The synthesis of this specific analogue is not extensively detailed in the literature, but a plausible synthetic route can be proposed based on established chemical transformations. One potential pathway involves the bromination of 2-methyl-5-cyanobenzoic acid. Alternatively, a more regioselective route could start with 3-bromo-2-methylbenzoic acid, which can be synthesized from commercially available precursors. sigmaaldrich.com Subsequent nitration, reduction to an amine, Sandmeyer reaction to introduce the cyano group, or direct cyanation of a di-halogenated precursor could yield the target molecule. Cyanation of a bromo-precursor is a common strategy, often utilizing copper(I) cyanide or palladium-catalyzed methods. google.comgoogle.comgoogleapis.com

Compound NameProposed PrecursorKey Reaction StepPotential Significance
3-Bromo-5-cyano-2-methylbenzoic acid3-Bromo-5-amino-2-methylbenzoic acidSandmeyer Reaction (NaNO₂, HCl, CuCN)Intermediate for cross-coupling reactions (e.g., Suzuki, Heck).
3-Bromo-5-cyano-2-methylbenzoic acid3,5-Dibromo-2-methylbenzoic acidNucleophilic Aromatic Substitution (e.g., CuCN)Building block for complex molecule synthesis. google.com

Amino-Substituted Analogues (e.g., 2-Amino-5-cyano-3-methylbenzoic acid)

Synthesis and Research Significance

2-Amino-5-cyano-3-methylbenzoic acid is a notable derivative of this compound, primarily recognized as a key intermediate in the synthesis of more complex molecules. biosynth.comgoogle.com Its synthesis is well-documented in patent literature, often starting from a brominated precursor. The process typically involves the cyanation of a 2-amino-5-bromo-3-methylbenzoic acid ester using a cyanide source, such as copper(I) cyanide, in a suitable solvent. google.com

The primary research significance of 2-Amino-5-cyano-3-methylbenzoic acid lies in its utility as a building block for the preparation of pharmacologically active compounds. biosynth.com For instance, it is a crucial precursor in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a compound that may have applications in the pharmaceutical industry. google.com The synthesis of this amide is achieved by reacting 2-Amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. google.com

While its direct biological activity has not been extensively reported, its role as a synthetic intermediate is of considerable interest in medicinal chemistry and process chemistry. biosynth.com The presence of the amino, cyano, and carboxylic acid groups provides multiple reaction sites for further chemical transformations.

Physicochemical Properties of 2-Amino-5-cyano-3-methylbenzoic acid

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
IUPAC Name2-amino-5-cyano-3-methylbenzoic acid
SMILESCC1=CC(=CC(=C1N)C(=O)O)C#N
InChIKeyFYPIIMYXBCWBPQ-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Alkyl and Alkoxy Analogues (e.g., 2-Cyano-5-methoxybenzoic acid)

Synthesis and Research Significance

2-Cyano-5-methoxybenzoic acid is an alkoxy analogue of this compound. Detailed research on its synthesis and specific applications is not extensively available in peer-reviewed literature. However, its synthesis can be conceptually approached through established organic chemistry methodologies. A plausible synthetic route could involve the cyanation of a corresponding brominated precursor, such as 2-bromo-5-methoxybenzoic acid, or the oxidation of a corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol.

The research significance of 2-Cyano-5-methoxybenzoic acid and its analogues is likely rooted in their potential as intermediates in organic synthesis. The presence of the methoxy (B1213986) group, in addition to the cyano and carboxylic acid functionalities, offers opportunities for diverse chemical modifications. The methoxy group can influence the electronic environment of the aromatic ring and may play a role in directing further substitution reactions. mdpi.com

Physicochemical Properties of 2-Cyano-5-methoxybenzoic acid

PropertyValue
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
IUPAC Name2-cyano-5-methoxybenzoic acid
SMILESCOC1=CC(=C(C=C1)C#N)C(=O)O
InChIKeyGIVYSLAWUDQJKC-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Impact of Structural Modifications on Chemical Reactivity and Properties

The introduction of amino and alkoxy substituents onto the this compound framework significantly influences the chemical reactivity and properties of the resulting analogues. These effects are primarily governed by the electronic nature and position of the substituents on the aromatic ring.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of reactive functional groups makes 2-Cyano-5-methylbenzoic acid a valuable starting material for the synthesis of more complex molecular frameworks. Its utility as a precursor is particularly notable in the preparation of intermediates for pharmaceuticals and agrochemicals.

Precursor in Pharmaceutical Synthesis

While direct lineage to blockbuster drugs such as Carbamazepine and Methylphenidate is not extensively documented in publicly available research, the structural motifs present in this compound are analogous to intermediates used in the synthesis of various pharmaceutical compounds. The presence of a cyano- and carboxyl-substituted toluene (B28343) core provides a scaffold that can be elaborated through a variety of synthetic transformations to access key pharmacophores. For instance, the combination of a nitrile and a carboxylic acid on a benzene (B151609) ring is a common feature in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Intermediates in Agrochemical Synthesis

The development of novel pesticides and herbicides often relies on the availability of versatile chemical intermediates. This compound, categorized as an organic intermediate, holds potential in the synthesis of agrochemical active ingredients. The nitrile group can be transformed into various nitrogen-containing heterocycles, while the carboxylic acid allows for the formation of esters and amides, functionalities frequently found in modern crop protection agents.

Reagent in Specific Organic Reactions

Beyond its role as a structural precursor, this compound and its derivatives can actively participate as reagents in a range of organic transformations, facilitating the formation of new chemical bonds and the construction of complex molecular architectures.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura for brominated derivatives)

The aromatic ring of this compound can be functionalized, for example through bromination, to create substrates for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron compound with an organic halide. A brominated derivative of this compound could, in principle, be coupled with a variety of boronic acids to introduce diverse substituents onto the aromatic ring, thereby generating a library of novel compounds with potential applications in materials science and medicinal chemistry.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of a Brominated this compound Derivative

EntryBoronic AcidProduct
1Phenylboronic acid2-Cyano-5-methyl-[1,1'-biphenyl]-x-carboxylic acid
2Thiophene-2-boronic acid2-Cyano-5-methyl-x-(thiophen-2-yl)benzoic acid
3Pyridine-3-boronic acid2-Cyano-5-methyl-x-(pyridin-3-yl)benzoic acid

Note: The position of bromination and subsequent coupling (x) would depend on the specific reaction conditions and the directing effects of the existing substituents.

Participation in Cyclization Reactions

The dual functionality of this compound, possessing both a nitrile and a carboxylic acid group, presents opportunities for intramolecular cyclization reactions to form heterocyclic systems. Depending on the reaction conditions and the introduction of other reactive sites, these groups can participate in the formation of various ring structures. For example, the nitrile group can be hydrolyzed to an amide, which could then react with the carboxylic acid to form an anhydride (B1165640) or, with further manipulation, a lactam. Such cyclization strategies are fundamental in the synthesis of many biologically active molecules.

Potential Research Applications in Interdisciplinary Fields

Chemical Biology Tools

The functional groups present in 2-Cyano-5-methylbenzoic acid make it an intriguing candidate for the development of novel chemical biology tools.

In the realm of drug discovery and chemical biology, the design of small molecules that can specifically interact with proteins is of paramount importance. The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, a common feature in ligands that bind to the active sites of enzymes and receptors. The cyano group, with its linear geometry and electron-withdrawing nature, can also participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

The methyl group provides a hydrophobic substituent that can interact with nonpolar pockets within a protein's binding site. The relative positions of these functional groups on the benzene (B151609) ring create a specific three-dimensional arrangement that can be exploited for targeted ligand design. Theoretical modeling and library synthesis could explore the potential of this compound derivatives as inhibitors for various enzymes, where the benzoic acid moiety could mimic the substrate or interact with key catalytic residues.

Organic compounds containing the benzoic acid scaffold are prevalent in a vast number of biologically active molecules and pharmaceuticals. This compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic properties. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the facile attachment of this molecular fragment to other scaffolds.

Furthermore, the cyano group can be transformed into other functionalities, such as an amine or a carboxylic acid, providing additional avenues for chemical modification and the creation of diverse molecular libraries for high-throughput screening.

Materials Science Precursors

The reactivity and structural features of this compound also suggest its utility as a precursor in the field of materials science.

The synthesis of specialty chemicals often requires building blocks with specific functionalities. This compound can be a valuable component in the production of polymers, dyes, and other performance materials. The aromatic ring provides thermal stability, while the carboxylic acid and cyano groups offer sites for polymerization or cross-linking reactions. Its derivatives could potentially be used to create materials with tailored optical, electronic, or mechanical properties.

Analytical Chemistry Advancements

In analytical chemistry, there is a continuous search for new molecules that can act as sensitive and selective probes or dyes for various applications.

While there is no direct evidence in the reviewed literature of this compound being used for latent fingerprint detection, its structural motifs are present in compounds that have been investigated for such purposes. The development of luminescent probes often involves aromatic systems that can be modified to enhance their fluorescence properties. The cyano and carboxylic acid groups on the benzene ring of this compound could potentially be part of a larger conjugated system in a fluorescent dye.

Future Directions and Emerging Research Avenues for 2 Cyano 5 Methylbenzoic Acid

Paving the Way for Greener Synthesis: Unexplored Routes and Sustainable Practices

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 2-Cyano-5-methylbenzoic acid, a key area of future research will be the exploration of unexplored synthetic routes that adhere to the principles of green chemistry. Current industrial syntheses often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Emerging research avenues are expected to focus on several key areas:

Biocatalysis: The use of enzymes, such as nitrilases and aldoxime dehydratases, offers a highly selective and environmentally friendly alternative for the synthesis of aromatic nitriles. Future work will likely involve the discovery and engineering of novel enzymes capable of converting readily available precursors into this compound under mild, aqueous conditions. This approach minimizes the use of organic solvents and hazardous reagents, contributing to a more sustainable manufacturing process.

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for driving chemical reactions using electricity, a clean reagent. The direct electrochemical cyanation of benzoic acid derivatives is a promising green alternative to traditional methods that often employ toxic cyanide sources. Further research is needed to develop efficient and selective electrochemical methods for the synthesis of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a transformative technology in organic synthesis. The development of photocatalytic systems for the cyanation of benzoic acid derivatives could offer a mild and energy-efficient synthetic route. Future studies will likely focus on designing novel photocatalysts that can effectively mediate the formation of this compound from accessible starting materials.

Alternative Cyanide Sources: A significant focus of green chemistry is the replacement of highly toxic reagents. Research into the use of less hazardous cyanide sources, such as potassium hexacyanoferrate(II), or the in situ generation of cyanide, will be crucial in developing safer synthetic protocols for this compound.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

ApproachKey AdvantagesPotential Research Directions
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteDiscovery and engineering of novel nitrilases and other enzymes
Electrochemical SynthesisUse of electricity as a clean reagent, avoidance of toxic oxidants/reductantsDevelopment of efficient electrode materials and reaction conditions
PhotocatalysisUse of light as an energy source, mild reaction conditionsDesign of novel photocatalysts for selective cyanation
Alternative Cyanide SourcesReduced toxicity and improved safetyExploration of new, less hazardous cyanation reagents

Unlocking New Transformations: Novel Reactivity and Catalytic Frontiers

Beyond its synthesis, the exploration of novel reactivity and the development of new catalytic systems centered around this compound are fertile grounds for future research. The unique combination of a carboxylic acid, a nitrile group, and a substituted aromatic ring provides a rich platform for discovering new chemical transformations.

Future research in this area is anticipated to include:

Decarboxylative Functionalization: The carboxylic acid group can serve as a traceless directing group or a precursor to an aryl radical via decarboxylation. This opens up a vast array of potential C-C and C-heteroatom bond-forming reactions at the 2-position of the benzene (B151609) ring. Future investigations could explore novel catalytic systems for the decarboxylative cross-coupling of this compound with various partners, leading to the synthesis of complex molecules.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and tetrazoles. The development of novel and selective catalytic methods for the transformation of the nitrile group in the context of the this compound scaffold will be a valuable pursuit.

C-H Functionalization: The direct functionalization of the C-H bonds on the aromatic ring offers an atom-economical approach to modifying the structure of this compound. Future research could focus on the development of regioselective catalytic systems for the introduction of new functional groups onto the benzene ring.

Catalytic Amidation: The direct catalytic amidation of the carboxylic acid group of this compound with a wide range of amines would provide a more sustainable and efficient route to a diverse library of amides, which are important motifs in medicinal chemistry and materials science.

From Prediction to Reality: The Role of Advanced Computational Methodologies

The application of advanced computational methodologies is set to revolutionize the study and application of this compound. In silico techniques can provide profound insights into the molecule's properties and reactivity, guiding experimental design and accelerating the discovery of new applications.

Key areas for future computational research include:

Density Functional Theory (DFT) and Ab Initio Studies: High-level quantum chemical calculations can be employed to elucidate the electronic structure, spectroscopic properties, and reactivity of this compound. Such studies, similar to those performed on its isomer p-cyanobenzoic acid, can provide a detailed understanding of its molecular properties and predict its behavior in various chemical environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties. These models can be invaluable in the rational design of new compounds with desired characteristics, for example, in the development of new pharmaceuticals or functional materials.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict and analyze the binding of this compound and its derivatives to biological targets, such as enzymes or receptors. This information is crucial for the design of new drugs and for understanding the molecular basis of their activity.

Reaction Mechanism Elucidation: Computational chemistry can be a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the factors that control its outcome and design more efficient catalytic systems.

The following table outlines the potential applications of various computational methodologies in the study of this compound:

Computational MethodApplicationPotential Insights
DFT and Ab Initio CalculationsPrediction of molecular propertiesElectronic structure, vibrational frequencies, reactivity indices
QSAR ModelingCorrelation of structure with activity/propertiesIdentification of key structural features for desired properties
Molecular DockingPrediction of binding to biological targetsBinding affinity, binding mode, rational drug design
Molecular DynamicsSimulation of molecular motion and interactionsConformational changes, stability of complexes

Expanding Horizons: Forging New Interdisciplinary Research Frontiers

The future of research on this compound will undoubtedly be characterized by its integration into a wide range of interdisciplinary fields. Its unique chemical structure makes it an attractive building block for the development of novel functional molecules and materials.

Harnessing Light and Electricity: Photochemistry and Electrochemistry of Cyano-Methylbenzoic Acids

The interplay of the cyano and carboxylic acid functionalities on the aromatic ring of this compound suggests a rich and unexplored landscape in the realms of photochemistry and electrochemistry. Future research could delve into:

Photoinduced Electron Transfer (PET): Investigating the potential of this compound and its derivatives to act as photosensitizers or participate in PET processes. The electron-withdrawing nature of the cyano and carboxyl groups could influence the excited-state properties of the molecule, making it a candidate for applications in photoredox catalysis or light-harvesting systems.

Electrochemical Sensing: The electrochemical properties of this compound could be exploited for the development of novel sensors. The molecule could be immobilized on electrode surfaces and its electrochemical response monitored in the presence of specific analytes.

Electrosynthesis of Novel Derivatives: Utilizing electrochemical methods to synthesize novel derivatives of this compound that are not easily accessible through traditional synthetic routes.

Bridging Chemistry and Biology: Bio-conjugation and Prodrug Strategies

The carboxylic acid group of this compound provides a convenient handle for its attachment to biomolecules, opening up avenues in bioconjugation and drug delivery. Future research directions may include:

Bioconjugation: Covalently linking this compound to proteins, peptides, or other biomolecules to introduce a specific label or to modulate their biological activity. The cyano group could also serve as a unique spectroscopic probe.

Prodrug Design: The carboxylic acid functionality can be esterified or amidated to create prodrugs of pharmacologically active compounds. These prodrugs could exhibit improved pharmacokinetic properties, such as enhanced solubility or targeted delivery, with the active drug being released in vivo through enzymatic or chemical cleavage.

Building from the Bottom Up: Supramolecular Assembly and Material Science Applications

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the carboxylic acid) and dipole-dipole interactions (via the cyano group), makes it a promising building block for the construction of supramolecular assemblies and functional materials. Future research in this area could focus on:

Crystal Engineering: Studying the self-assembly of this compound in the solid state to form well-defined crystalline architectures with potentially interesting properties, such as porosity or non-linear optical activity.

Liquid Crystals: The rigid, anisotropic structure of this compound suggests its potential as a component in liquid crystalline materials. By modifying the molecular structure, it may be possible to design new liquid crystals with tailored properties for display technologies or other applications.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, leading to the formation of MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The presence of the cyano group within the pores of the MOF could impart unique functionalities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Cyano-5-methylbenzoic acid, and how can regioselectivity be controlled?

  • Methodological Answer : A typical approach involves nitrile group introduction via cyanation of pre-functionalized benzoic acid derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-methylbenzoic acid derivatives and cyanating agents like trimethylsilyl cyanide (TMSCN) can be employed. Regioselectivity is controlled by directing groups (e.g., methyl substituents) and reaction conditions (temperature, catalyst loading) .
  • Key Data : Reaction yields may vary (50–80%) depending on substituent electronic effects. Purity validation via HPLC (≥98%) is recommended, as seen in analogous protocols for cyano-substituted benzoic acids .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies the cyano group (~2220 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹). GC/MS (electron ionization) can confirm molecular weight and fragmentation patterns .
  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: methyl group (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm, split by substituents) .
    • Validation : Cross-reference with NIST spectral libraries for consistency, noting potential discrepancies due to solvent or instrumentation differences .

Advanced Research Questions

Q. How do electronic effects of the cyano and methyl groups influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing cyano group activates the ortho/para positions for nucleophilic attack, while the methyl group (electron-donating) may sterically hinder certain pathways. Computational studies (DFT) can predict reactive sites, validated experimentally via kinetic assays using substituted analogs (e.g., bromo or nitro derivatives) .
  • Data Insight : Substituent Hammett constants (σmeta\sigma_{meta} for CN: +0.66; σpara\sigma_{para} for CH3: -0.17) guide reactivity predictions. Observed rate differences in esterification or decarboxylation align with these values .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in IR or NMR data often arise from sample purity, solvent effects, or instrumentation calibration. To address this:

  • Reproduce spectra using standardized conditions (e.g., KBr pellets for IR, DMSO-d6 for NMR).
  • Validate against high-quality databases (e.g., NIST Chemistry WebBook), acknowledging their limitations in error margins .
    • Case Study : For 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3), conflicting LogP values were resolved by experimental re-measurement using shake-flask methods .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like ACD/Labs Percepta or ChemSpider’s Predicted Data Module estimate logP, solubility, and bioavailability. For example:

  • Predicted logP : ~1.2 (similar to 5-fluoro-2-hydroxybenzoic acid, logP 1.5) .
  • Bioavailability : Low intestinal absorption due to the polar carboxylic acid group, as seen in structurally related compounds .
    • Validation : Compare predictions with experimental assays (e.g., Caco-2 cell permeability tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.